1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine
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Overview
Description
1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, an imidazo[1,2-b]pyridazine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an appropriate precursor, such as a β-ketoamide, under acidic or basic conditions.
Formation of the Imidazo[1,2-b]pyridazine Ring: This ring can be synthesized via a condensation reaction between a pyridazine derivative and an imidazole derivative.
Coupling Reactions: The oxazole and imidazo[1,2-b]pyridazine rings are then coupled with a piperazine derivative through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H22N6O |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
5-cyclopropyl-3-[[4-(2-methylimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl]methyl]-1,2-oxazole |
InChI |
InChI=1S/C18H22N6O/c1-13-11-24-17(19-13)4-5-18(20-24)23-8-6-22(7-9-23)12-15-10-16(25-21-15)14-2-3-14/h4-5,10-11,14H,2-3,6-9,12H2,1H3 |
InChI Key |
UZYVCFVWYMVBDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)N3CCN(CC3)CC4=NOC(=C4)C5CC5 |
Origin of Product |
United States |
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